molecular formula CH6N4 B14600133 (Hydrazinylmethyl)diazene CAS No. 60904-72-5

(Hydrazinylmethyl)diazene

Cat. No.: B14600133
CAS No.: 60904-72-5
M. Wt: 74.09 g/mol
InChI Key: GPYUJHIHCPTRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hydrazinylmethyl)diazene, also known as diimide or diazene, is a compound with the formula HN=NH. It exists as two geometric isomers, E (trans) and Z (cis). The term diazene is more common for organic derivatives of diimide. This compound is notable for its applications in organic synthesis, particularly in reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: A traditional route to diimide involves the oxidation of hydrazine with hydrogen peroxide or air:

N2H4+H2O2N2H2+2H2O\text{N}_2\text{H}_4 + \text{H}_2\text{O}_2 \rightarrow \text{N}_2\text{H}_2 + 2\text{H}_2\text{O} N2​H4​+H2​O2​→N2​H2​+2H2​O

Alternatively, the hydrolysis of diethyl azodicarboxylate or azodicarbonamide can afford diimide:

Et-O2C-N=N-CO2EtHN=NH+2CO2+2HOEt\text{Et-O}_2\text{C-N=N-CO}_2\text{Et} \rightarrow \text{HN=NH} + 2\text{CO}_2 + 2\text{HOEt} Et-O2​C-N=N-CO2​Et→HN=NH+2CO2​+2HOEt

Diimide is also generated by the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide .

Industrial Production Methods: Due to

Properties

CAS No.

60904-72-5

Molecular Formula

CH6N4

Molecular Weight

74.09 g/mol

IUPAC Name

diazenylmethylhydrazine

InChI

InChI=1S/CH6N4/c2-4-1-5-3/h2,5H,1,3H2

InChI Key

GPYUJHIHCPTRCK-UHFFFAOYSA-N

Canonical SMILES

C(NN)N=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.